

The molecular formula and CAS number for Prolintane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prolintane*

Cat. No.: *B133381*

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Prolintane: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and analytical methodologies for the stimulant compound **Prolintane**. The information is intended to support research and development activities.

Core Chemical and Physical Data

Prolintane is a central nervous system stimulant developed in the 1950s. It is structurally classified as a phenylalkylpyrrolidine derivative.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₃ N	[1][2][3]
Molecular Weight	217.35 g/mol	[1][3]
CAS Number (Free Base)	493-92-5	[1][3]
CAS Number (Hydrochloride)	1211-28-5	[4]
IUPAC Name	1-(1-phenylpentan-2-yl)pyrrolidine	[1]
Synonyms	Catovit, Katovit, Promotil, Villescon	[1][2]

Pharmacology and Mechanism of Action

Prolintane functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][5] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the synaptic concentrations of these neurotransmitters, leading to its stimulant effects.

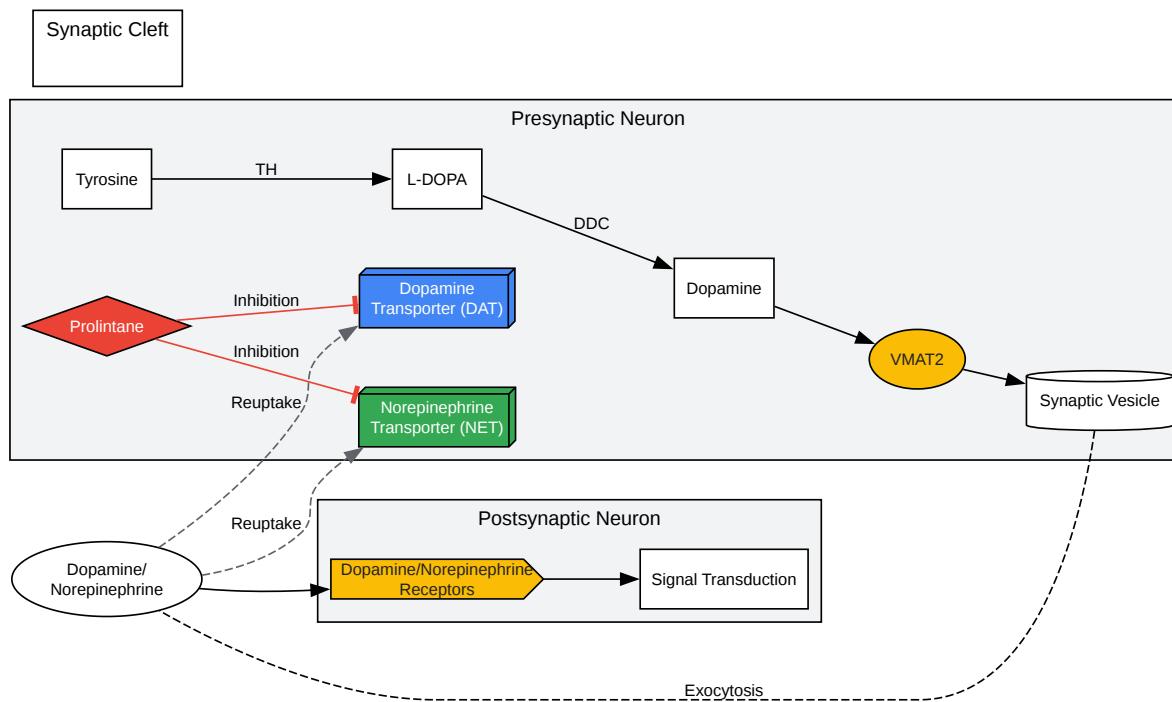
While specific IC₅₀ or K_i values for **Prolintane** are not readily available in the surveyed literature, data for its potent analog, α -Pyrrolidinopentiophenone (α -PVP), also known as β -Keto-**prolintane**, provide insight into the potential activity at the dopamine transporter.

Compound	Assay Type	IC ₅₀ (nM)	K _i (nM)
α -PVP (β -Keto-prolintane)	Dopamine Reuptake Inhibition	13 - 80	-

Note: Data is compiled from various in vitro studies and cell lines, which may contribute to variability in reported values.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of **Prolintane** at a catecholaminergic synapse.



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Mechanism of **Prolintane** as a Norepinephrine-Dopamine Reuptake Inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **Prolintane** and similar compounds.

Dopamine Reuptake Inhibition Assay (Radioligand-based)

This protocol describes a method to determine the inhibitory potency (IC_{50}) of a compound on the dopamine transporter (DAT) using radiolabeled dopamine.

Materials and Reagents:

- Cell line stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells
- Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
- 96-well cell culture plates
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
- [3 H]Dopamine
- Test compound (**Prolintane**)
- Non-specific uptake inhibitor (e.g., Benztropine at a high concentration)
- Lysis buffer (e.g., 1% SDS)
- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a predetermined density and culture overnight to form a confluent monolayer.
- Compound Preparation: Prepare serial dilutions of **Prolintane** in assay buffer. Also prepare a high-concentration solution of a non-specific uptake inhibitor (e.g., 10 μ M Benztropine) and a vehicle control.
- Assay Initiation:

- Aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.
- Add the various concentrations of **Prolintane**, the non-specific uptake control, or vehicle to the appropriate wells.
- Pre-incubate the plate at room temperature or 37°C for 10-20 minutes.

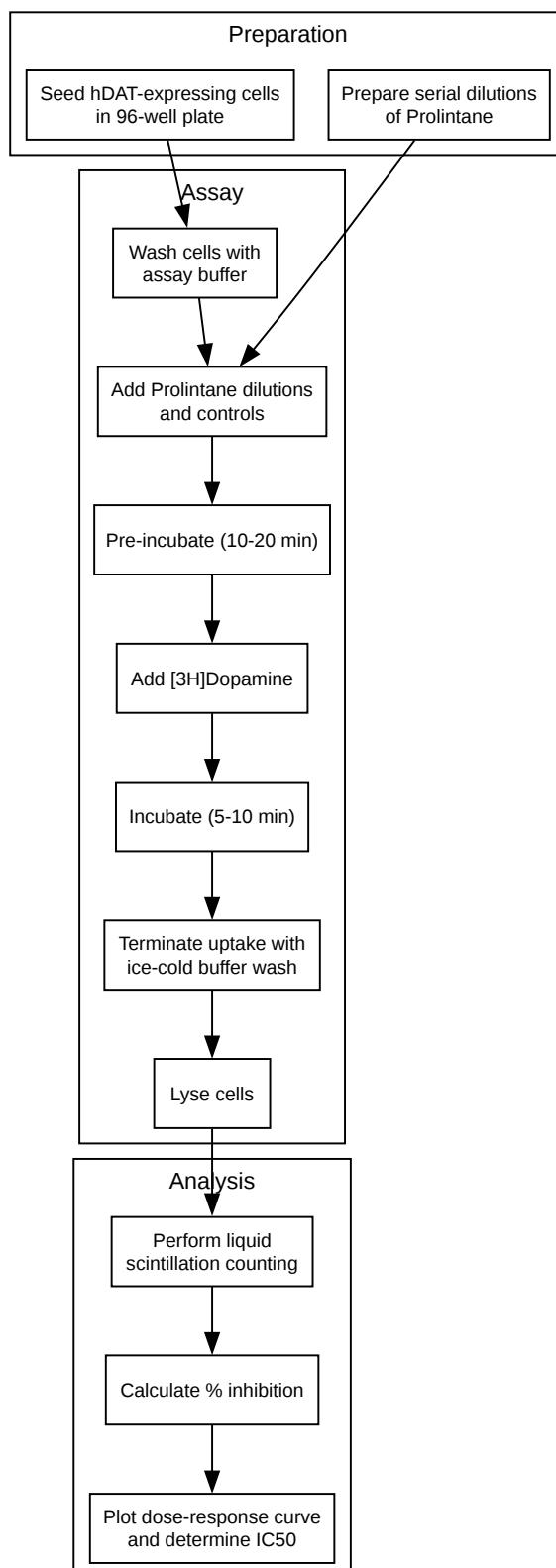
- Dopamine Uptake:
 - Initiate the uptake reaction by adding [³H]Dopamine solution (at a concentration close to its K_m for DAT) to all wells.
 - Incubate for a defined period (e.g., 5-10 minutes) at the same temperature. This incubation time should be within the linear range of dopamine uptake.
- Termination and Lysis:
 - Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
 - Lyse the cells by adding lysis buffer to each well.
- Scintillation Counting:
 - Transfer the lysate from each well to a scintillation vial.
 - Add scintillation cocktail to each vial, mix, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

- Total Uptake: Counts per minute (CPM) from wells with [³H]Dopamine and vehicle.
- Non-specific Uptake: CPM from wells with [³H]Dopamine and the high-concentration non-specific inhibitor.
- Specific Uptake: Total Uptake - Non-specific Uptake.

- Calculate the percentage of inhibition for each **Prolintane** concentration relative to the specific uptake in the absence of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the **Prolintane** concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)**Workflow for the Dopamine Reuptake Inhibition Assay.**

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- To cite this document: BenchChem. [The molecular formula and CAS number for Prolintane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b133381#the-molecular-formula-and-cas-number-for-prolintane\]](https://www.benchchem.com/product/b133381#the-molecular-formula-and-cas-number-for-prolintane)

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